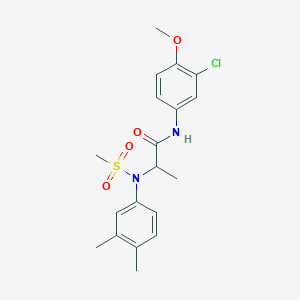![molecular formula C13H11Cl2N3S B4194932 N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4194932.png)
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
Vue d'ensemble
Description
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride, also known as GSK2334470, is a small molecule inhibitor that targets the protein kinase B (PKB/Akt) signaling pathway. This compound has been extensively studied in the field of cancer research due to its potential therapeutic applications.
Mécanisme D'action
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a selective inhibitor of Akt, a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Akt is activated by phosphorylation at two key sites, Thr308 and Ser473, which are regulated by upstream signaling pathways such as PI3K and PDK1. N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride binds to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation. This leads to decreased phosphorylation of downstream targets such as mTOR, GSK3β, and FOXO, resulting in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inhibiting Akt signaling, N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been shown to induce DNA damage, inhibit DNA repair, and alter the expression of genes involved in cell cycle regulation and apoptosis. N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and gemcitabine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is its specificity for Akt, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This specificity also reduces the potential for off-target effects and toxicity. However, N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has limited solubility in water, which can make it difficult to use in certain experiments. In addition, the effectiveness of N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride may vary depending on the specific cancer type and genetic background of the cells being studied.
Orientations Futures
There are several potential future directions for research on N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride. One area of interest is the development of combination therapies that include N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride and other targeted inhibitors or chemotherapeutic agents. Another area of interest is the use of N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride as a tool to study the role of Akt signaling in cancer and other diseases. Additionally, there is ongoing research into the development of more potent and selective Akt inhibitors that may have improved efficacy and fewer side effects.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been extensively studied in preclinical models of cancer, including breast, prostate, and pancreatic cancer. In vitro studies have shown that N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride inhibits the phosphorylation of Akt and downstream targets, resulting in decreased cell proliferation and increased apoptosis. In vivo studies have demonstrated that N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride inhibits tumor growth and metastasis in various animal models.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S.ClH/c1-8-5-11-12(15-7-16-13(11)18-8)17-10-4-2-3-9(14)6-10;/h2-7H,1H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTLTJQPNBMOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4194850.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4194861.png)
![N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4194869.png)
![{3-amino-5-[(2-methyl-1-piperidinyl)carbonyl]phenyl}(1-methyl-2-piperidinyl)methanone](/img/structure/B4194873.png)
![N-(2,6-dimethylphenyl)-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4194874.png)
![2-[2-phenyl-1-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4194878.png)
![4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4194888.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4194892.png)
![8-(1,4-dithiepan-6-yl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4194904.png)
![5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4194926.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4194928.png)
![3-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B4194937.png)
![2-[(2-iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B4194942.png)